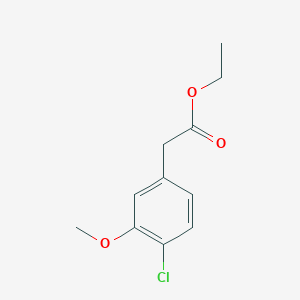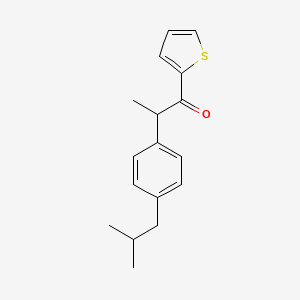
2-(4-Isobutylphenyl)-1-(2-thienyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isobutylphenyl)-1-(2-thienyl)propan-1-one, also known as β-keto-thiophene, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a ketone derivative of thiophene and is commonly used as a precursor in the synthesis of other compounds. In
Applications De Recherche Scientifique
1. Optical Nonlinearity and Optical Limiting Studies
The compound 2-(4-isobutylphenyl)-1-(2-thienyl)propan-1-one has been studied for its third-order nonlinear optical properties. These properties are significant in the development of optical devices such as optical limiters and switches. Notably, compounds similar to 2-(4-isobutylphenyl)-1-(2-thienyl)propan-1-one have demonstrated potential for such applications, indicating the relevance of this compound in optical material science (Naseema et al., 2012).
2. Synthesis and Biological Evaluation
This compound has also been integrated into the synthesis of new chemical entities. For example, its use in creating hybrids with other molecules like ibuprofen has been reported. These new hybrids have been evaluated for their in vitro antioxidant, antitryptic, and albumin denaturation inhibition activities. Such studies contribute to the exploration of new pharmacologically active compounds (Manolov et al., 2022).
3. Catalysis and Chemical Synthesis
Another application lies in catalysis and chemical synthesis. The compound has been used as a starting material or intermediate in various synthetic processes. For instance, its role in regioselective synthesis methods, where it contributes to the efficient production of other chemical entities, has been noted. Such applications are vital in industrial chemistry for the production of various compounds (E. Jang et al., 1999).
Propriétés
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20OS/c1-12(2)11-14-6-8-15(9-7-14)13(3)17(18)16-5-4-10-19-16/h4-10,12-13H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZIDUYKLDSRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

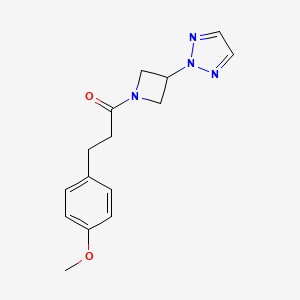
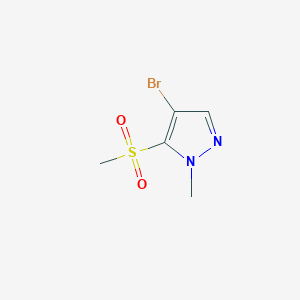
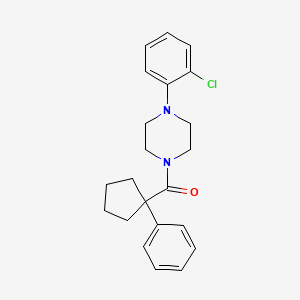
![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2484742.png)
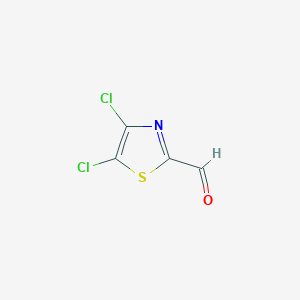
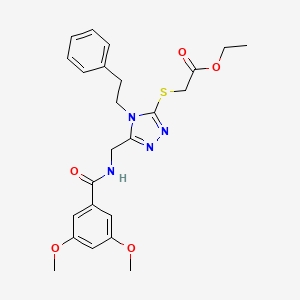
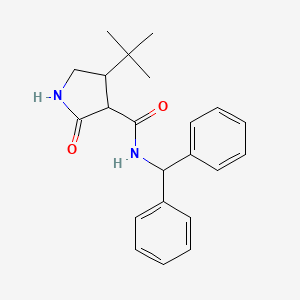
![4-[4-(benzyloxy)phenyl]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2484750.png)
![N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484751.png)
![N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2484753.png)

![N-(4-chloro-2-fluorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2484756.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(thiophen-3-yl)benzamide](/img/structure/B2484759.png)
